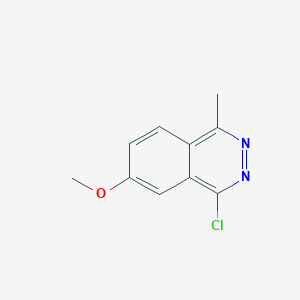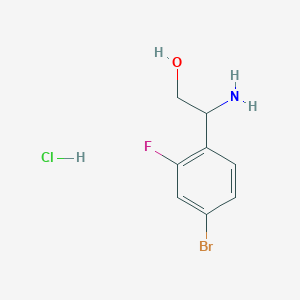![molecular formula C14H13N5O3 B13464276 3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13464276.png)
3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione, also known as lenalidomide, is a dicarboximide compound. It consists of a 1-oxoisoindoline structure bearing an azidomethyl substituent at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2. This compound is known for its immunomodulatory, anti-angiogenic, and antineoplastic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction is carried out under specific conditions to yield the desired product . The process includes several steps such as bromination, cyclization, and reduction .
Industrial Production Methods
Industrial production of lenalidomide has been optimized to be scalable and environmentally friendly. One method involves the reduction of the nitro group using iron powder and ammonium chloride, which avoids the use of platinum group metals . The bromination step is performed in a chlorine-free solvent, methyl acetate, to minimize hazardous by-products .
化学反应分析
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The azidomethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the reduction of the nitro group.
Substitution: Reagents such as sodium azide can be used for substitution reactions.
Major Products Formed
The major product formed from these reactions is lenalidomide itself, which is used in various therapeutic applications .
科学研究应用
Lenalidomide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of dicarboximides and their reactivity.
Biology: Lenalidomide is studied for its effects on cellular processes and immune modulation.
Medicine: It is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other cancers.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
作用机制
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by stimulating T-cells and natural killer cells.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial in cancer treatment.
Antineoplastic Activity: Lenalidomide induces apoptosis in cancer cells and inhibits their proliferation.
相似化合物的比较
Similar Compounds
Thalidomide: An older analog with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another analog with enhanced potency and similar applications.
Uniqueness
Lenalidomide is unique due to its balanced profile of efficacy and safety. It has fewer adverse effects compared to thalidomide and is more potent in its therapeutic actions .
属性
分子式 |
C14H13N5O3 |
|---|---|
分子量 |
299.28 g/mol |
IUPAC 名称 |
3-[7-(azidomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N5O3/c15-18-16-6-8-2-1-3-9-10(8)7-19(14(9)22)11-4-5-12(20)17-13(11)21/h1-3,11H,4-7H2,(H,17,20,21) |
InChI 键 |
XKJIZDSRGUFDIT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


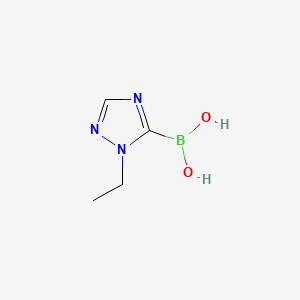
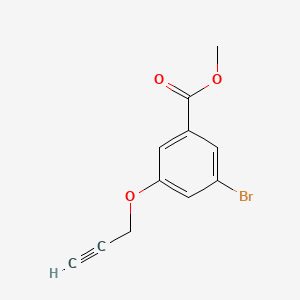
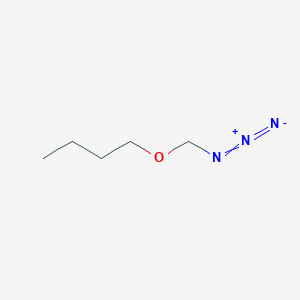
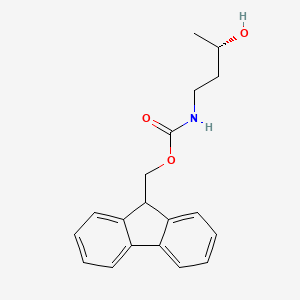


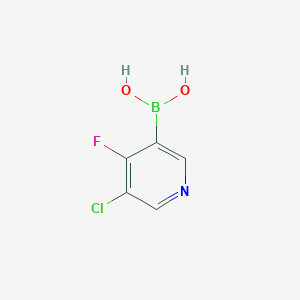
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
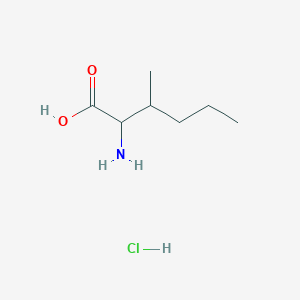
![Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13464257.png)
